BAI1

描述

属性

IUPAC Name |

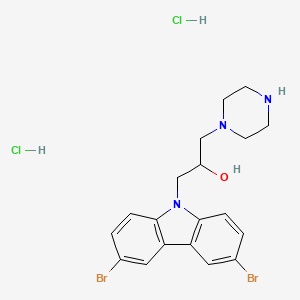

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFKCAFKXZFOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br2Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369557 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335165-68-9 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Functions of BAI1 Protein Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a versatile transmembrane protein implicated in a multitude of cellular processes critical to both physiological and pathological states.[1] Its modular domain architecture enables it to function as a key regulator in processes such as phagocytosis, synaptogenesis, inhibition of angiogenesis, and myoblast fusion.[1][2] This technical guide provides a comprehensive overview of the core domains of the this compound protein, their respective functions, associated signaling pathways, and detailed methodologies for their experimental investigation.

This compound Protein Domain Architecture

This compound is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large N-terminal extracellular domain, a seven-transmembrane region, and an intracellular C-terminal domain.[1] The extracellular region of this compound is subject to proteolytic cleavage, releasing fragments with distinct biological activities.[3]

Extracellular Domain and its Functions

The extensive extracellular domain of this compound is composed of several key functional motifs that mediate its interaction with the cellular microenvironment.

Thrombospondin Type 1 Repeats (TSRs)

This compound possesses five thrombospondin type 1 repeats (TSRs) in its N-terminal region.[4] These domains are crucial for the recognition of "eat-me" signals on the surface of apoptotic cells and pathogens.[2][3]

Function in Phagocytosis: The TSRs of this compound directly bind to phosphatidylserine (PtdSer) exposed on the outer leaflet of the plasma membrane of apoptotic cells.[3][5] This interaction is a critical initial step in the process of efferocytosis (the clearance of apoptotic cells). Furthermore, the TSRs can also recognize and bind to lipopolysaccharides (LPS) on the surface of Gram-negative bacteria, marking them for phagocytic clearance.[2]

RGD Motif

Located within the extracellular domain is an Arg-Gly-Asp (RGD) motif, a well-known recognition sequence for integrins.[4]

Function in Angiogenesis Inhibition: The RGD motif, along with the TSRs, contributes to the anti-angiogenic properties of this compound. By interacting with integrins such as αvβ5 on endothelial cells, the extracellular domain of this compound can inhibit endothelial cell proliferation and survival, thereby suppressing the formation of new blood vessels.[4]

GPCR Autoproteolysis-Inducing (GAIN) Domain and GPS Motif

Like other adhesion GPCRs, this compound contains a GAIN domain which includes a GPCR proteolytic site (GPS). Autoproteolysis at this site cleaves this compound into an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remains embedded in the membrane.[6]

Soluble Anti-Angiogenic Fragments: The cleavage at the GPS motif can release the NTF, a 120 kDa fragment known as Vasculostatin-120 (Vstat120). Further processing by matrix metalloproteinases can generate a smaller 40 kDa fragment, Vasculostatin-40 (Vstat40). Both Vstat120 and Vstat40 have been shown to possess potent anti-angiogenic and anti-tumorigenic properties.[3]

Transmembrane and Intracellular Domains: Signaling Hubs

The seven-transmembrane domain anchors this compound in the cell membrane, while the intracellular C-terminal domain acts as a scaffold for the assembly of signaling complexes that drive cytoskeletal rearrangements and other cellular responses.

C-terminal Domain, ELMO/Dock180 Interaction, and Rac1 Activation

The C-terminal tail of this compound is essential for transducing signals from the extracellular environment to the cell interior. It contains a binding site for the ELMO1 (Engulfment and Cell Motility 1) protein.[5]

Role in Cytoskeletal Remodeling: Upon ligand binding to the extracellular TSRs (e.g., PtdSer), this compound recruits a trimeric complex consisting of ELMO1 and Dock180 (Dedicator of cytokinesis 180).[5] The ELMO1/Dock180 complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[5][7] This leads to the activation of Rac1, a master regulator of actin polymerization, which drives the cytoskeletal rearrangements necessary for the engulfment of apoptotic cells and bacteria.[2][3]

Gα12/13 Coupling and RhoA Activation

In addition to the Rac1 pathway, this compound can also signal through heterotrimeric G proteins. The intracellular domain of this compound can couple to Gα12/13 proteins.[3]

Modulation of Synaptic Plasticity: This coupling leads to the activation of the small GTPase RhoA.[3] The this compound-mediated activation of the RhoA pathway has been implicated in the regulation of postsynaptic function and dendritic spine morphology.[6]

PDZ-Binding Motif

The extreme C-terminus of this compound contains a QTEV motif, which functions as a PDZ-binding domain.[8]

Scaffolding and Synaptic Localization: This motif allows this compound to interact with a variety of scaffolding proteins containing PDZ domains, such as PSD-95 and MAGI-1.[8] These interactions are thought to be important for the localization of this compound at the postsynaptic density and for its role in synaptogenesis.[2][8]

Quantitative Data on this compound Domain Functions

While the functional roles of this compound domains are well-established, specific quantitative data such as binding affinities (Kd values) are not extensively reported in the literature. The following tables summarize the available semi-quantitative and qualitative data.

| Domain | Interacting Partner | Functional Outcome | Quantitative Data | Reference |

| Thrombospondin Type 1 Repeats (TSRs) | Phosphatidylserine (PtdSer) | Recognition of apoptotic cells, initiation of phagocytosis | Direct binding demonstrated, but specific Kd value not reported. | [3][5] |

| Lipopolysaccharide (LPS) | Recognition of Gram-negative bacteria, initiation of phagocytosis | Direct binding shown, but specific Kd value not reported. | [2] | |

| RGD Motif / TSRs | αvβ5 Integrin | Inhibition of endothelial cell proliferation and survival | Overexpression of this compound in HUVECs reduced survival by 51%. | [4] |

| C-terminal Domain | ELMO1/Dock180 complex | Activation of Rac1 | Co-expression of this compound with ELMO1/Dock180 leads to increased Rac1-GTP levels. | [5][7] |

| Intracellular Domain | Gα12/13 | Activation of RhoA | Overexpression of this compound leads to activation of the Rho pathway. | [3] |

| PDZ-Binding Motif | PSD-95, MAGI-1, SAP97, Densin-180, MAGI-2, MAGI-3 | Scaffolding and localization at synapses | Robust association demonstrated through proteomic analyses. | [8] |

Signaling Pathways

The signaling cascades initiated by this compound are crucial for its diverse cellular functions. The following diagrams illustrate the key pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to study this compound functions. These may require optimization for specific cell types and experimental conditions.

Co-immunoprecipitation of this compound and ELMO1

This protocol describes the co-immunoprecipitation of this compound and its interacting partner ELMO1 from cell lysates.

Materials:

-

Cells expressing this compound and ELMO1

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-BAI1 antibody

-

Anti-ELMO1 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional):

-

Add isotype control IgG and Protein A/G magnetic beads to the clarified lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and discard the beads.

-

-

Immunoprecipitation:

-

Add the anti-BAI1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

-

If using a low pH elution buffer, neutralize the eluate with Neutralization Buffer.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-ELMO1 antibody.

-

Rac1 Activation Assay (G-LISA)

This protocol describes a method to quantify the levels of active, GTP-bound Rac1 in cells expressing this compound.

Materials:

-

Cells expressing this compound

-

Rac1 activation assay kit (e.g., G-LISA)

-

Lysis buffer (provided in the kit)

-

Protein concentration assay (e.g., BCA assay)

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Stimulate the cells as required for the experiment (e.g., with apoptotic cells).

-

Wash cells with ice-cold PBS.

-

Lyse cells with the provided ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the clarified lysate.

-

-

Rac1-GTP Pulldown:

-

Follow the manufacturer's instructions for the G-LISA assay. This typically involves adding the cell lysate to a 96-well plate coated with a Rac-GTP binding protein.

-

-

Detection:

-

The bound active Rac1 is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Add the substrate and measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the amount of active Rac1 relative to the total amount of protein in the lysate.

-

In Vitro Phagocytosis Assay

This protocol describes a method to quantify the phagocytic activity of cells expressing this compound.[9][10]

Materials:

-

Phagocytic cells (e.g., macrophages) expressing this compound

-

Apoptotic target cells (e.g., Jurkat T cells treated with staurosporine)

-

Fluorescent dye (e.g., pHrodo Red or Green, which fluoresces in the acidic environment of the phagosome)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Preparation of Target Cells:

-

Induce apoptosis in the target cells.

-

Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol.

-

-

Phagocytosis:

-

Plate the phagocytic cells in a multi-well plate.

-

Add the fluorescently labeled apoptotic cells to the phagocytes at a specific ratio (e.g., 5:1).

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.

-

-

Quenching of Extracellular Fluorescence:

-

Wash the cells to remove non-engulfed target cells.

-

If using a dye that also fluoresces extracellularly, add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized cells.

-

-

Quantification:

-

Flow Cytometry: Harvest the phagocytic cells and analyze them by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of engulfed particles per phagocyte.

-

Conclusion

The this compound protein, through its distinct and modular domains, plays a pivotal role in a wide array of cellular functions, from immune surveillance to neuronal development. A thorough understanding of the specific functions of each domain and the signaling pathways they regulate is essential for the development of novel therapeutic strategies targeting diseases where this compound function is dysregulated, such as cancer and neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to further unravel the complexities of this compound biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions [mdpi.com]

- 3. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phagocytosis assay [protocols.io]

- 5. This compound is an engulfment receptor for apoptotic cells upstream of the ELMO/Dock180/Rac module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association between Gαi2 and ELMO1/Dock180 connects chemokine signalling with Rac activation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unconventional Rac-GEF activity is mediated through the Dock180-ELMO complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 9. media.jax.org [media.jax.org]

- 10. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-Depth Technical Guide to the BAI1 Signaling Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a multi-domain transmembrane protein highly expressed in the central nervous system, particularly in neurons and astrocytes.[1][2] Initially identified for its anti-angiogenic properties, this compound has emerged as a critical regulator of neuronal function, playing pivotal roles in synaptogenesis, dendritic spine morphogenesis, and dendritic arborization.[1][3][4][5] Its involvement in these fundamental processes has implicated this compound in various neurological and psychiatric disorders, making it a compelling target for therapeutic development.[1][3] This technical guide provides a comprehensive overview of the core this compound signaling pathways in neurons, detailed experimental protocols for their investigation, and quantitative data to support further research and drug discovery efforts.

Core Signaling Pathways of this compound in Neurons

This compound is a versatile receptor that engages in multiple signaling cascades to exert its effects on neuronal structure and function. These pathways can be broadly categorized into those promoting synapse formation and those regulating dendritic architecture.

Regulation of Synaptogenesis and Dendritic Spine Formation

This compound is enriched at the postsynaptic density (PSD) and is essential for the formation and maturation of excitatory synapses and dendritic spines.[3][6] This function is primarily mediated through the activation of the small GTPase Rac1, which is a key regulator of the actin cytoskeleton.[3][4]

In neurons, this compound's C-terminal PDZ-binding motif is crucial for its synaptogenic function.[1][4] It directly interacts with the polarity protein Par3, which in turn recruits the Rac1-guanine nucleotide exchange factor (GEF) Tiam1.[3][4][7] This recruitment of the Par3/Tiam1 complex to postsynaptic sites leads to localized Rac1 activation.[3][4][7] Activated Rac1 then promotes actin polymerization and cytoskeletal remodeling, driving the formation and growth of dendritic spines and excitatory synapses.[3] Notably, the interaction with the ELMO/DOCK180 RacGEF complex, which is critical for this compound's role in phagocytosis, appears to be dispensable for its synaptogenic function in neurons.[4][7]

This compound contributes to synapse stability by regulating the levels of the major postsynaptic scaffolding protein, PSD-95.[3] this compound interacts with the E3 ubiquitin ligase MDM2, preventing it from targeting PSD-95 for ubiquitination and subsequent degradation by the proteasome.[8] This stabilization of PSD-95 is crucial for the structural integrity and function of the postsynaptic density.[3] Mice lacking full-length this compound exhibit reduced levels of PSD-95.[9]

This compound can also signal across the synapse to promote presynaptic differentiation.[3][10] Its extracellular N-terminal segment can induce the clustering of the presynaptic vesicular glutamate transporter 1 (vGluT1) in contacting axons.[3] Furthermore, this compound forms a receptor complex with the postsynaptic cell-adhesion molecule Neuroligin-1 (NRLN1), a well-known synaptogenic protein.[3][10] This interaction facilitates NRLN1-dependent spine growth and excitatory synaptogenesis, highlighting a cooperative mechanism in synapse development.[3][10]

Like other adhesion GPCRs, this compound can be activated by a tethered agonist mechanism involving a "Stachel" peptide sequence.[3][11] Activation of this compound with a synthetic Stachel-derived peptide has been shown to drive synaptic Rac1 activation and promote spine and synapse development, indicating that this is a key mechanism for initiating this compound's synaptogenic signaling.[3][11]

Regulation of Dendritic Arborization

Beyond the synapse, this compound also plays a crucial role in shaping the overall architecture of dendritic arbors. This function is mechanistically distinct from its role in synaptogenesis and involves the regulation of the small GTPase RhoA.

This compound loss in hippocampal neurons leads to dendritic hypertrophy, while its overexpression causes dendrite retraction.[5] This indicates that this compound acts as a brake on dendritic growth, promoting the transition from a growth phase to a stable state.[5] This growth arrest is independent of Rac1 activation and is instead mediated by the activation of RhoA.[5] this compound associates with the Rho-GTPase regulatory protein Bcr late in neuronal development.[5] This interaction stimulates the cryptic RhoA-GEF activity of Bcr, leading to increased RhoA activation in dendrites, which in turn restricts their growth.[5]

Quantitative Data on this compound Signaling

The following tables summarize key quantitative findings from studies on this compound signaling in neurons.

Table 1: Effects of this compound Manipulation on Neuronal Morphology

| Parameter | Condition | Organism/Cell Type | Quantitative Change | Reference |

| Spine Density | This compound Knockdown | Mouse Hippocampal Neurons | ~50% decrease | [3] |

| PSD Thickness | This compound Knockout | Mouse Hippocampal CA1 Neurons | ~40% reduction (30.5 ± 0.7 nm in WT vs. 18.7 ± 0.5 nm in KO) | [10] |

| Total Dendrite Length | This compound Knockdown | Rat Hippocampal Neurons | Significant increase at 17 and 21 DIV | [1] |

| Dendrite Number | This compound Knockdown | Rat Hippocampal Neurons | Significant increase by 14 DIV | [1] |

Table 2: Effects of this compound Signaling on Downstream Effectors

| Parameter | Condition | Organism/Cell Type | Quantitative Change | Reference |

| Rac1 Activation | This compound Stachel Peptide (600 µM) | Rat Hippocampal Neurons | Significant increase in FRET ratio | [11] |

| RhoA Activation | This compound Knockdown | Rat Hippocampal Neurons | Blunted and delayed increase in FRET ratio | [3] |

| PSD-95 Protein Levels | This compound Knockout | Mouse Brain | ~50% reduction | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Protocol 1: RhoA Activation Assay (Rhotekin Pulldown)

This protocol is adapted from Stephenson et al., 2013.[4]

Objective: To measure the levels of active, GTP-bound RhoA in response to this compound expression or activation.

Materials:

-

HEK293T cells

-

Expression plasmids for HA-RhoA and this compound constructs (wild-type, mutants)

-

Lipofectamine 2000 (Invitrogen)

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

GST-Rhotekin-RBD (Rho-binding domain) fusion protein coupled to glutathione-agarose beads (e.g., from Cytoskeleton, Inc. or produced in-house)

-

Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, supplemented with protease inhibitors)

-

2x Laemmli sample buffer

-

Anti-HA antibody

-

Anti-RhoA antibody (for total RhoA)

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 100 mm dishes and grow to 70-80% confluency.

-

Co-transfect cells with plasmids encoding HA-RhoA and the desired this compound construct using Lipofectamine 2000 according to the manufacturer's instructions. An empty vector control should be included.

-

Incubate for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 500 µL of ice-cold Lysis Buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Rotate the lysates for 30 minutes at 4°C.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pulldown of Active RhoA:

-

Transfer the supernatant to a new tube. Reserve a small aliquot (e.g., 20 µL) for determining total RhoA levels by western blot.

-

Add 20-30 µg of GST-Rhotekin-RBD beads to each lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Boil the samples for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-HA antibody to detect the pulled-down active RhoA.

-

Probe the reserved lysate aliquots with an anti-RhoA antibody to determine total RhoA levels for normalization.

-

Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Protocol 2: In Utero Electroporation for shRNA-mediated Knockdown of this compound

This protocol is a general guide based on methods described by Duman et al., 2013 and Tu et al., 2018.[3][4]

Objective: To specifically knockdown this compound expression in a subset of hippocampal neurons in the developing mouse brain to study its effects on neuronal morphology.

Materials:

-

Timed-pregnant mice (e.g., C57BL/6) at embryonic day 14.5 (E14.5)

-

shRNA construct against this compound cloned into a suitable vector (e.g., pSuper) co-expressing a fluorescent reporter (e.g., EGFP)

-

Endotoxin-free plasmid DNA preparation kit

-

Surgical anesthesia for mice (e.g., isoflurane)

-

Surgical tools: fine scissors, forceps, ring forceps

-

Micropipette puller and microinjector

-

Glass capillaries

-

Electroporator (e.g., NEPA21, CUY21)

-

Forceps-type electrodes (e.g., 5 mm platinum paddles)

-

Fast Green dye

-

Sterile PBS

-

Suture materials

Procedure:

-

Preparation:

-

Prepare high-quality, endotoxin-free plasmid DNA containing the this compound shRNA and EGFP reporter at a concentration of 1-2 µg/µL in sterile TE buffer.

-

Add Fast Green dye to the DNA solution (e.g., 1:10) to visualize the injection.

-

Pull glass capillaries to a fine point and break the tip to create a sharp injection needle.

-

-

Surgery:

-

Anesthetize the pregnant mouse according to approved animal care protocols.

-

Make a midline abdominal incision to expose the uterine horns.

-

Carefully externalize one uterine horn and keep it moist with warm, sterile PBS.

-

-

Injection and Electroporation:

-

Gently hold an embryo through the uterine wall.

-

Inject approximately 1-2 µL of the DNA/dye mixture into one of the lateral ventricles of the embryonic brain. Successful injection is confirmed by the visualization of the dye filling the ventricle.

-

Position the forceps-type electrodes on either side of the embryo's head, with the positive electrode targeting the hippocampus.

-

Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 35-50 V for 50 ms at 950 ms intervals). The exact parameters may need optimization.

-

Return the uterine horn to the abdominal cavity.

-

-

Post-operative Care and Analysis:

-

Suture the abdominal wall and skin.

-

Allow the dam to recover and carry the pups to term.

-

Analyze the brains of the offspring at the desired postnatal day (e.g., P21).

-

Prepare brain slices and perform immunohistochemistry or fluorescent imaging to visualize the EGFP-positive neurons and analyze their morphology (dendritic arborization, spine density).

-

Protocol 3: Mixed-Culture Assay for Trans-synaptic Signaling

This protocol is based on the method described by Biederer and Scheiffele, 2007, and applied in Tu et al., 2018.[3]

Objective: To determine if this compound can induce presynaptic differentiation in contacting axons when expressed in a non-neuronal cell line.

Materials:

-

COS-7 or HEK293T cells

-

Primary hippocampal neurons

-

Expression plasmid for this compound (and a control plasmid, e.g., EGFP alone)

-

Transfection reagent for non-neuronal cells (e.g., Lipofectamine 2000)

-

Culture media for COS-7/HEK293T and neurons

-

Antibodies against presynaptic markers (e.g., anti-vGluT1 or anti-synapsin) and a marker for the transfected cells (if not fluorescently tagged)

-

Fluorescence microscope

Procedure:

-

Preparation of Non-neuronal Cells:

-

Plate COS-7 or HEK293T cells on coverslips.

-

Transfect the cells with the this compound expression plasmid or a control plasmid. Allow 24-48 hours for protein expression.

-

-

Preparation of Neuronal Culture:

-

Prepare primary hippocampal neurons from embryonic rats or mice (e.g., E18) and plate them at a suitable density. Culture for 5-9 days in vitro (DIV).

-

-

Co-culture:

-

Invert the coverslips with the transfected non-neuronal cells and place them on top of the cultured hippocampal neurons.

-

Co-culture for 24-48 hours.

-

-

Immunocytochemistry:

-

Fix the co-cultures with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

-

Incubate with the primary antibody against the presynaptic marker (e.g., anti-vGluT1).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Image the co-cultures using a fluorescence microscope.

-

Quantify the clustering of the presynaptic marker on the axons that are in contact with the transfected non-neuronal cells. Compare the clustering induced by this compound-expressing cells to that of control cells.

-

Conclusion

The this compound signaling pathway is a complex and multifaceted system that plays a critical role in shaping the neuronal circuitry of the brain. Its dual function in promoting synaptogenesis through Rac1-dependent mechanisms and regulating dendritic arborization via RhoA activation highlights its importance as a master regulator of neuronal development. The trans-synaptic signaling capabilities of this compound and its interaction with other key synaptic molecules further underscore its significance in establishing and maintaining functional neural networks. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for unraveling the complexities of brain development and for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automatic dendritic spine quantification from confocal data with Neurolucida 360 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronstudio [bionity.com]

- 7. NeuronStudio - Wikipedia [en.wikipedia.org]

- 8. ghoshlab.org [ghoshlab.org]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. articles.sonidel.com [articles.sonidel.com]

- 11. biii.eu [biii.eu]

The Dichotomous Role of BAI1 in Angiogenesis and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a multifaceted transmembrane protein with significant implications in the fields of oncology and vascular biology.[1][2][3] Primarily recognized for its potent anti-angiogenic and tumor-suppressive functions, this compound's expression is frequently diminished or silenced in various malignancies, including glioblastoma, medulloblastoma, lung, and breast cancer.[1][4][5][6][7][8][9] This loss of expression is often correlated with increased tumor progression, vascularity, and poor patient prognosis.[1][6] this compound exerts its influence through a variety of mechanisms, including the inhibition of endothelial cell proliferation, the engulfment of apoptotic cells, and the modulation of key signaling pathways involving p53 and Rac1.[2][10][11] This technical guide provides an in-depth exploration of the core functions of this compound, its signaling cascades, and the experimental methodologies used to elucidate its role in angiogenesis and cancer, offering a comprehensive resource for researchers and drug development professionals.

This compound Structure and Function

This compound is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain, a seven-transmembrane region, and an intracellular domain.[1] The extracellular domain contains several functional motifs, including five thrombospondin type 1 repeats (TSRs), an integrin-binding Arg-Gly-Asp (RGD) motif, and a G protein-coupled receptor autoproteolysis-inducing (GAIN) domain.[1][12][13][14]

The anti-angiogenic activity of this compound is largely attributed to its TSRs.[12][15] The extracellular domain of this compound can be proteolytically cleaved at a GPCR proteolytic site (GPS) to release a 120 kDa soluble fragment known as Vasculostatin (Vstat120).[1][16][17][18] This secreted fragment, containing the five TSRs, potently inhibits angiogenesis and tumor growth.[1][16][17][18] Another cleavage by matrix metalloproteinase 14 (MMP14) generates a 40 kDa fragment, Vasculostatin-40, which also possesses anti-angiogenic properties.[14][19]

Beyond its anti-angiogenic role, this compound is a recognized phagocytic receptor.[2][10] It directly binds to phosphatidylserine exposed on the surface of apoptotic cells via its TSRs, triggering their engulfment.[2][20][21] This function is crucial for tissue homeostasis and the prevention of chronic inflammation.

This compound in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[22] this compound acts as a negative regulator of this process through multiple mechanisms.

Inhibition of Endothelial Cell Proliferation and Migration

The secreted fragments of this compound, particularly Vstat120, can directly inhibit the proliferation and migration of endothelial cells, the building blocks of blood vessels.[16][23] This inhibition is mediated, at least in part, through the interaction of the TSRs with receptors on endothelial cells, such as CD36 and αvβ5 integrin.[1][23] The binding of this compound-TSRs to αvβ5 integrin has been shown to suppress endothelial cell proliferation.[23]

Induction of Endothelial Cell Apoptosis

Overexpression of this compound in vascular endothelial cells can lead to increased apoptosis, further contributing to its anti-angiogenic effects.[1]

This compound in Cancer

The role of this compound as a tumor suppressor is well-documented across a range of cancers.[1][4][24] Its expression is frequently downregulated in malignant tissues, and restoration of its expression has been shown to reduce tumor growth and vascularity in preclinical models.[1][5][6][25]

Downregulation in Cancer

Decreased this compound expression has been observed in glioblastoma, medulloblastoma, lung adenocarcinoma, colorectal cancer, renal cell carcinoma, and breast cancer.[1][4][5][6][12][26] This downregulation is often a consequence of epigenetic silencing through promoter hypermethylation.[1][5][6][8][27] The methyl-CpG-binding protein MBD2 has been implicated in maintaining the silenced state of the this compound gene in glioblastoma.[8][27]

Tumor Suppressive Functions

The tumor-suppressive activities of this compound are multifaceted and include:

-

Inhibition of Angiogenesis: By restricting the blood supply to tumors, this compound can stifle their growth and metastatic potential.[22][25]

-

Induction of Apoptosis: this compound can promote the engulfment of apoptotic cancer cells, contributing to tumor clearance.[10]

-

Modulation of Signaling Pathways: this compound interacts with and modulates key signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathways

This compound is integrated into several critical signaling networks that underpin its role in angiogenesis and cancer.

The p53-BAI1 Axis

This compound was initially identified as a p53-target gene, containing a functional p53-binding site within an intron.[15][22] Wild-type p53 can induce the expression of this compound.[22] However, the direct transcriptional regulation of this compound by p53 in some cancer types, like glioblastoma, has been debated, with some studies showing no correlation between this compound and p53 expression.[12][28] More recently, a crucial link has been established where this compound can protect the p53 tumor suppressor protein from degradation.[11] this compound achieves this by preventing the E3 ubiquitin ligase Mdm2 from mediating the polyubiquitination of p53.[11][29] The loss of this compound leads to reduced p53 levels, thereby promoting tumor growth.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Emerging roles of brain-specific angiogenesis inhibitor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - ProQuest [proquest.com]

- 7. CS-38: this compound IS A NEW TUMOR SUPPRESSOR IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MB-05: this compound IS A TUMOR SUPPRESSOR IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brain-Specific Angiogenesis Inhibitor-1 expression in astrocytes and neurons: implications for its dual function as an apoptotic engulfment receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Angiogenesis Inhibitor 1 Is Differentially Expressed in Normal Brain and Glioblastoma Independently of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging roles for the this compound protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 16. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 19. Novel Isoforms of Adhesion G Protein-Coupled Receptor B1 (ADGRB1/BAI1) Generated from an Alternative Promoter in Intron 17 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound is an engulfment receptor for apoptotic cells upstream of the ELMO/Dock180/Rac module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. profiles.wustl.edu [profiles.wustl.edu]

- 22. Brain-specific angiogenesis inhibitor 1 - Wikipedia [en.wikipedia.org]

- 23. Extracellular fragment of brain-specific angiogenesis inhibitor 1 suppresses endothelial cell proliferation by blocking alphavbeta5 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. adhesion G protein-coupled receptor B1 - Creative Biogene [creative-biogene.com]

- 25. Antiangiogenic activity of this compound in vivo: implications for gene therapy of human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound | Cancer Genetics Web [cancerindex.org]

- 27. ANGI-08. EPIGENETIC REACTIVATION OF this compound SUPPRESSES TUMOR INVASION, RECURRENCE, AND SPINAL METASTASIS BY PREVENTING TGFΒ1-INDUCED MESENCHYMAL SWITCH IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Brain angiogenesis inhibitor 1 is differentially expressed in normal brain and glioblastoma independently of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

BAI1: A Suppressed Guardian in Glioblastoma

An In-depth Technical Guide on the Role of Brain-Specific Angiogenesis Inhibitor 1 as a Tumor Suppressor in Glioblastoma

Executive Summary

The Molecular Landscape of BAI1 in Glioblastoma

This compound is a large transmembrane protein characterized by a significant extracellular domain containing thrombospondin type-1 repeats (TSRs), which are crucial for its anti-angiogenic properties.[6][7] In normal brain tissue, this compound is widely expressed, but its levels are dramatically reduced or completely absent in the majority of GBM cell lines and patient-derived tumors.[3][8] This silencing is not typically due to genetic mutation but rather epigenetic modifications, specifically hypermethylation of the this compound promoter, which leads to the recruitment of methyl-CpG-binding domain protein 2 (MBD2) and subsequent transcriptional repression.[4][9][10]

Quantitative Analysis of this compound Function

The tumor-suppressive effects of this compound in glioblastoma have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

| In Vitro Assays | Experimental System | Effect of this compound Restoration/Treatment | Quantitative Outcome | Reference |

| Cell Proliferation | Human Glioblastoma Cell Lines (U87MG, U373MG, SW1783) | Transfection with Adenovirus-BAI1 (Adethis compound) | Significant decrease in cell number (e.g., 2.12 ± 0.18 x 10^5 cells with Adethis compound vs. 4.23 ± 0.18 x 10^5 cells with control) | [11] |

| Anti-Angiogenesis (Tube Formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | Treatment with Vstat120 (a secreted fragment of this compound) | Significant inhibition of capillary-like tube formation | [12] |

| Cell Migration | Human Glioblastoma Cell Lines | Restoration of this compound expression | Dramatic decrease in brain tumor invasion in mouse xenografts | [4][5] |

| In Vivo Models | Model System | This compound-based Intervention | Key Findings | Quantitative Outcome | Reference |

| Subcutaneous & Intracerebral Xenografts | SCID mice with human glioblastoma cells | Intratumoral injection of Adenovirus-BAI1 (Adthis compound) | Impaired tumor growth, extensive necrosis, reduced vascular density, and increased survival | Significantly longer mean survival time (26 ± 4.6 days for Adthis compound-treated vs. 17.3 ± 2.3 days for control) | [11][13][14] |

| Orthotopic Xenografts | Nude mice with human glioma cells expressing Vstat120 | Expression of Vstat120 | Significantly smaller tumors compared to controls | [1] |

| Clinical Data (TCGA) | Patient Cohort | Analysis | Correlation | Reference |

| Glioblastoma | The Cancer Genome Atlas (TCGA) | Microarray analysis of this compound mRNA expression | Low this compound expression correlates with poor patient outcome and elevated expression of mesenchymal genes | [4][5] |

Key Signaling Pathways Modulated by this compound

This compound exerts its tumor-suppressive effects by engaging with and modulating several critical signaling pathways implicated in glioblastoma.

Inhibition of Angiogenesis

Regulation of Cell Migration and Invasion: The ELMO/Dock180/Rac1 Axis

This compound plays a crucial role in cell migration through its interaction with the ELMO/Dock180 signaling complex, which acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[4][15] By modulating Rac1 activity, this compound influences the cytoskeletal rearrangements necessary for cell movement. In the context of glioblastoma, the loss of this compound may lead to dysregulated Rac1 signaling, thereby promoting tumor cell invasion.[4]

Stabilization of p53 through Mdm2 Sequestration

Recent evidence has unveiled a direct link between this compound and the p53 tumor suppressor pathway. This compound can physically interact with Mdm2, the primary E3 ubiquitin ligase responsible for p53 degradation.[16][17] By binding to Mdm2 in the cytoplasm, this compound prevents its nuclear translocation and subsequent ubiquitination and degradation of p53.[16] The loss of this compound in glioblastoma therefore contributes to the destabilization and inactivation of p53, a cornerstone of tumor suppression.

Counteracting the TGF-β-Induced Mesenchymal Transition

The transforming growth factor-beta (TGF-β) signaling pathway is a potent driver of the epithelial-to-mesenchymal transition (EMT), a process that enhances tumor invasion and therapeutic resistance. Low this compound expression in glioblastoma correlates with an increase in the expression of mesenchymal genes.[4][5] Mechanistically, the N-terminal TSR#1 of this compound has been shown to inhibit the maturation of TGF-β1, thereby suppressing this pro-invasive signaling cascade.[4][5]

Visualizing this compound-Related Cellular Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow involving this compound.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the tumor-suppressive functions of this compound in glioblastoma.

Cell Migration (Transwell) Assay

This assay quantifies the migratory capacity of glioblastoma cells in response to this compound expression.

-

Materials:

-

Glioblastoma cell lines (e.g., U87-MG)

-

Transwell inserts with 8 µm pore size polycarbonate membranes

-

24-well plates

-

Serum-free DMEM and DMEM with 10% FBS

-

Cotton swabs

-

4% Paraformaldehyde

-

0.5% Crystal Violet solution

-

-

Procedure:

-

Culture glioblastoma cells to sub-confluency.

-

Harvest cells and resuspend in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add 600 µL of DMEM containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the migrated cells with 0.5% crystal violet solution for 10 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Visualize and count the migrated cells under a microscope. The number of migrated cells is a measure of cell migration.[18][19][20]

-

In Vivo Orthotopic Glioblastoma Xenograft Model and Bioluminescence Imaging

This protocol describes the establishment of an orthotopic GBM model in mice and the monitoring of tumor growth using bioluminescence imaging.

-

Materials:

-

Luciferase-expressing glioblastoma cells

-

Immunocompromised mice (e.g., athymic nude mice)

-

Stereotactic apparatus

-

In vivo imaging system (e.g., IVIS)

-

D-luciferin

-

Anesthesia (e.g., isoflurane)

-

-

Procedure:

-

Cell Preparation: Culture luciferase-expressing glioblastoma cells. On the day of injection, harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^5 cells in 5 µL).

-

Stereotactic Intracranial Injection:

-

Anesthetize the mouse.

-

Mount the mouse in a stereotactic frame.

-

Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).

-

Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Withdraw the needle slowly and suture the scalp incision.

-

-

Bioluminescence Imaging:

-

At desired time points post-injection, anesthetize the tumor-bearing mice.

-

Intraperitoneally inject D-luciferin (150 mg/kg body weight).

-

After 10-15 minutes, place the mice in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescent images. The light intensity, measured as photons per second, correlates with the tumor volume.[5][21][22]

-

-

Data Analysis: Quantify the bioluminescent signal from a defined region of interest over the tumor area to monitor tumor growth over time and in response to treatment.

-

Chromatin Immunoprecipitation (ChIP) Assay for MBD2 Binding

This assay is used to determine the in vivo association of MBD2 with the this compound promoter.

-

Materials:

-

Glioblastoma cell lines

-

Formaldehyde

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

Antibody against MBD2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for the this compound promoter region for qPCR

-

-

Procedure:

-

Cross-linking: Treat glioblastoma cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells to release the nuclei. Isolate the nuclei and lyse them. Shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody against MBD2 (or a control IgG) overnight.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific to the CpG island region of the this compound promoter to quantify the amount of immunoprecipitated DNA. Enrichment is calculated relative to the input and the IgG control.[9][10]

-

Therapeutic Implications and Future Directions

The consistent loss of this compound in glioblastoma and its potent tumor-suppressive functions make it an attractive target for therapeutic intervention. Strategies aimed at restoring this compound expression or function are being actively explored.

-

Epigenetic Modifiers: Given that this compound is silenced by hypermethylation, drugs that inhibit DNA methylation (e.g., 5-aza-2'-deoxycytidine) or MBD2 could reactivate this compound expression.[4][9]

-

Gene Therapy: Delivery of the this compound gene using viral vectors (e.g., adenoviral vectors) has shown promise in preclinical models, leading to reduced tumor growth and increased survival.[13][14]

Future research should focus on developing clinically translatable strategies to target the this compound pathway. This includes the development of more specific and potent MBD2 inhibitors, optimizing gene delivery systems for the brain, and exploring combination therapies that couple this compound restoration with standard-of-care treatments for glioblastoma. A deeper understanding of the intricate signaling networks regulated by this compound will undoubtedly open new avenues for the treatment of this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Brain angiogenesis inhibitor 1 is differentially expressed in normal brain and glioblastoma independently of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain Angiogenesis Inhibitor 1 Is Differentially Expressed in Normal Brain and Glioblastoma Independently of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of MBD2 in Glioblastoma Maintains Epigenetic Silencing and Inhibits the Anti-Angiogenic Function of the Tumor Suppressor Gene this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overexpression of MBD2 in glioblastoma maintains epigenetic silencing and inhibits the antiangiogenic function of the tumor suppressor gene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antiangiogenic activity of this compound in vivo: implications for gene therapy of human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. This compound Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Single-Cell Analysis of Unidirectional Migration of Glioblastoma Cells Using a Fiber-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 20. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]

- 22. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Mechanism of BAI1 in Apoptotic Cell Clearance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brain Angiogenesis Inhibitor 1 (BAI1), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (aGPCR) family that plays a pivotal role in the process of efferocytosis—the clearance of apoptotic cells.[1][2] this compound functions as a direct pattern recognition receptor on phagocytes, recognizing the "eat-me" signal phosphatidylserine (PtdSer) exposed on the surface of dying cells.[3][4][5] This recognition event triggers a highly conserved intracellular signaling cascade, primarily through the ELMO1/Dock180/Rac1 module, which orchestrates the necessary cytoskeletal rearrangements for engulfment.[3][6][7] Dysregulation of this compound-mediated efferocytosis has been implicated in chronic inflammation and autoimmune disorders, making it a molecule of significant interest for therapeutic development.[8][9] This document provides a comprehensive technical overview of the this compound mechanism, detailing its signaling pathways, quantitative functional data, and key experimental protocols for its study.

This compound: Structure and Ligand Recognition

This compound is a large, single-pass transmembrane protein characterized by a significant N-terminal extracellular domain (ECD), a seven-transmembrane region, and an intracellular C-terminal domain.[4][10]

-

Extracellular Domain (ECD): The ECD contains five thrombospondin type 1 repeats (TSRs).[1][11] These TSR domains are directly responsible for binding to phosphatidylserine (PtdSer), an anionic phospholipid that becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4][12] This this compound-PtdSer interaction is a critical first step in the recognition of apoptotic targets by phagocytes.[5][13]

The Core Signaling Pathway of this compound-Mediated Efferocytosis

The canonical pathway for this compound-mediated efferocytosis involves a direct and evolutionarily conserved signaling module that culminates in the activation of the small GTPase Rac1.[9][17]

-

Recognition and Receptor Engagement: An apoptotic cell exposes PtdSer on its surface. The TSRs of this compound on a phagocyte (such as a macrophage) directly bind to this PtdSer.[5][14]

-

Recruitment of the GEF Complex: This ligand binding induces a conformational change in this compound, leading to the recruitment of the Engulfment and Cell Motility 1 (ELMO1) protein to a conserved helical region in this compound's cytoplasmic tail.[1][3][14]

-

Cytoskeletal Reorganization: Activated, GTP-bound Rac1 is a master regulator of the actin cytoskeleton.[1] It initiates a cascade of events leading to actin polymerization, membrane protrusion, and the formation of a "phagocytic cup" that surrounds and ultimately internalizes the apoptotic cell.[1][14]

Signaling Pathway Visualization

Caption: The this compound signaling cascade for apoptotic cell clearance.

Quantitative Data on this compound Function

While much of the literature describes the effects of this compound qualitatively, several studies provide data on the functional consequences of altering this compound expression or function. These findings are summarized below.

| Experimental Model | Manipulation | Key Result | Reference(s) |

| Primary Mouse Macrophages | Knockdown of endogenous this compound | Significant reduction in binding and internalization of apoptotic cells. | [3][20] |

| Heterologous Non-phagocytic Cells | Overexpression of this compound | Confers the ability to attach and engulf apoptotic targets. | [18][21] |

| Mouse Model of Colitis | This compound knockout (this compound-/-) | Increased accumulation of uncleared apoptotic cells, leading to more severe colonic inflammation and tissue damage. | [2][8] |

| C2C12 Myoblasts | Overexpression of this compound | Enhanced myoblast fusion, a process mechanistically similar to phagocytosis. | [11] |

| Macrophages expressing mutant this compound | Mutation of ELMO1 binding site (RKR-AAA) | Failure to activate Rac1 and impaired internalization of targets, despite normal binding. | [15][18] |

| This compound-/- Mice | Gene knockout | Impaired muscle regeneration after injury, linked to defective clearance of dying myoblasts. | [11] |

Key Experimental Protocols

The study of this compound-mediated efferocytosis relies on a set of core cell biology and biochemistry techniques. Detailed below are generalized protocols for the most common assays.

In Vitro Efferocytosis Assay

This assay measures the ability of phagocytes to engulf apoptotic cells.

Objective: To quantify the phagocytosis of apoptotic cells by macrophages in a co-culture system.

Methodology:

-

Induction of Apoptosis: Target cells (e.g., Jurkat T cells, thymocytes) are induced to undergo apoptosis. Common methods include UV irradiation (254 nm), or treatment with agents like staurosporine or camptothecin. Apoptosis is confirmed by Annexin V/Propidium Iodide staining and flow cytometry.[22]

-

Labeling of Apoptotic Cells: Apoptotic cells are labeled with a fluorescent dye for tracking. Options include:

-

Co-culture: Phagocytes (e.g., bone marrow-derived macrophages, THP-1 cells) are plated in a multi-well plate. The labeled apoptotic cells are then added, typically at a ratio of 1:1 to 5:1 (apoptotic cell:phagocyte), and incubated at 37°C for a defined period (e.g., 30-90 minutes).[24]

-

Quenching and Washing: To distinguish between bound and fully engulfed cells, extracellular fluorescence is quenched using a reagent like Trypan Blue.[24] Wells are then washed to remove any remaining non-adherent apoptotic cells.

-

Quantification: The extent of efferocytosis is measured.

-

Flow Cytometry: Phagocytes are harvested and analyzed. The percentage of fluorescent phagocytes (those that have engulfed at least one apoptotic cell) is determined.[24][26]

-

Fluorescence Microscopy: Cells are fixed and imaged. The phagocytic index is calculated as (number of phagocytes containing apoptotic cells / total number of phagocytes) x 100.[26]

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for an in vitro efferocytosis assay.

Rac1 Activation Assay (G-LISA / Pull-down)

Objective: To measure the level of active, GTP-bound Rac1 in phagocytes following stimulation with apoptotic cells.

Methodology:

-

Cell Stimulation: Phagocytes are serum-starved and then stimulated by adding apoptotic cells for a short period (typically 2-10 minutes) to capture peak signaling.

-

Cell Lysis: Cells are rapidly lysed in a buffer containing protease inhibitors to preserve protein activity.

-

Affinity Precipitation (Pull-down): Lysates are incubated with beads coupled to the p21-binding domain (PBD) of the Rac1 effector protein PAK. PBD specifically binds to the GTP-bound (active) form of Rac1.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound Rac1-GTP is then eluted.

-

Detection: The amount of active Rac1 is quantified by Western blot using a Rac1-specific antibody. Alternatively, ELISA-based activity assays (G-LISA) provide a more quantitative, high-throughput readout. The results are compared to total Rac1 levels in the initial lysates. An increase in the Rac1-GTP/Total Rac1 ratio indicates activation.[15]

Conclusion and Therapeutic Implications

This compound is a crucial receptor that bridges the recognition of apoptotic cells to the intracellular machinery of phagocytosis. Its mechanism, centered on the PtdSer-BAI1-ELMO-Dock180-Rac1 axis, is fundamental for maintaining tissue homeostasis and preventing inflammation.[8][9] The detailed understanding of this pathway provides multiple points for potential therapeutic intervention. For drug development professionals, strategies aimed at modulating this compound activity—either enhancing it to promote the resolution of inflammation in autoimmune diseases or inhibiting it in contexts like cancer where efferocytosis can be immunosuppressive—represent a promising frontier. Further research into the tissue-specific regulation of this compound and its alternative signaling partners will be critical for developing targeted and effective therapies.

References

- 1. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is an engulfment receptor for apoptotic cells upstream of the ELMO/Dock180/Rac module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging roles for the this compound protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The “Phagocytic Synapse” and Clearance of Apoptotic Cells [frontiersin.org]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Emerging roles of brain-specific angiogenesis inhibitor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grantome.com [grantome.com]

- 10. Macrophages Do Not Express the Phagocytic Receptor this compound/ADGRB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylserine receptor this compound and apoptotic cells as new promoters of myoblast fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Current Understanding of the Mechanisms for Clearance of Apoptotic Cells—A Fine Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Brain angiogenesis inhibitor 1 (this compound) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. Brain angiogenesis inhibitor 1 (this compound) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DNA binding, and apoptosis-inducing activities of a β-ionone-derived ester in human myeloid leukemia cells: multispectral and molecular dynamic simulation analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ex vivo and in vitro effect of serum amyloid A in the induction of macrophage M2 markers and efferocytosis of apoptotic neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Macrophage SR-BI mediates efferocytosis via Src/PI3K/Rac1 signaling and reduces atherosclerotic lesion necrosis - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional and Post-Translational Regulation of BAI1 by p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor family with significant roles in inhibiting angiogenesis, suppressing tumor growth, and regulating synaptogenesis.[1][2][3] Its connection to the tumor suppressor protein p53 has been a subject of evolving research. Initially identified as a direct transcriptional target of p53, recent evidence points towards a more complex regulatory relationship involving a positive feedback loop where this compound stabilizes p53. This guide provides an in-depth technical overview of the multifaceted regulation of this compound by p53, presenting key experimental findings, detailed methodologies, and visual representations of the underlying molecular mechanisms.

I. The Evolving Paradigm: From Direct Transcriptional Target to a Key Stabilizer of p53

The understanding of the interplay between p53 and this compound has shifted over time. Initial studies suggested a direct transcriptional activation, while later research uncovered a crucial role for this compound in the post-translational regulation of p53.

Initial Hypothesis: this compound as a Direct p53-Inducible Gene

The this compound gene was first identified in a screening for genes containing consensus binding sites for the p53 transcription factor.[4][5] A putative p53-binding site was located within an intron of the this compound gene, leading to the hypothesis that p53 directly upregulates its expression.[1][6][7] This was supported by early findings that showed this compound expression was inducible by wild-type p53 and was often reduced or absent in glioblastoma cell lines.[8][9]

However, this direct transcriptional link has been contested. Several studies, primarily in the context of glioblastoma, found no correlation between the TP53 gene status and this compound mRNA or protein expression.[4][10][11] Attempts to induce this compound mRNA expression by transfecting glioma cells with wild-type p53 were unsuccessful in some instances, despite the successful induction of known p53 target genes like p21/CDKN1A.[4] This suggests that the transcriptional regulation of this compound by p53 may be cell-type specific or require additional co-factors.[4]

The Current Model: this compound as a Protector of p53

More recent and robust evidence has established a pivotal role for this compound in stabilizing the p53 protein. This occurs through a mechanism that counteracts the p53-negative regulator, MDM2. This compound has been shown to bind to MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[12][13][14] By sequestering MDM2, this compound prevents the polyubiquitination of p53, leading to its stabilization and accumulation.[12][15][16] This creates a positive feedback loop where this compound, whose expression may be influenced by p53, in turn protects p53 from degradation, thereby amplifying its tumor-suppressive functions.[7][12]

The loss of this compound expression, often observed in cancers like medulloblastoma through epigenetic silencing, leads to a significant reduction in p53 levels and accelerates tumor growth.[12][13][15][16][17] This highlights the critical role of the this compound-p53 axis in tumor suppression.

II. Quantitative Data on the this compound-p53 Interaction

The following tables summarize key quantitative findings from studies investigating the regulatory relationship between this compound and p53.

| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |

| Human Medulloblastoma (MB) Cells | Stable restoration of this compound expression | Cell Proliferation | ~2-fold reduction | [12] |

| Colon Cancer HCT116 Cells | Genetic knockout of TP53 | Effect of this compound on cell growth | Abrogation of this compound's growth-suppressive effects | [12] |

Table 1: Quantitative Analysis of this compound's p53-Dependent Tumor Suppressive Function

| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |

| T98G Glioma Cells | Transient transfection with wild-type p53 cDNA | This compound mRNA induction | No detectable induction | [4] |

| GM 47-23 (T98G clone with dexamethasone-inducible wt p53) | Dexamethasone (1 μmol/L for 18 hours) treatment | This compound mRNA induction | No induction | [4] |

| 2024 Cells (LNZ308 clone with doxycycline-responsive wt p53) | Doxycycline (2 μg/ml) for 24 hours | This compound mRNA induction | No induction | [4] |

Table 2: Analysis of p53-Mediated this compound mRNA Expression in Glioma Cells

III. Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the transcriptional and post-translational regulation of this compound by p53.

Chromatin Immunoprecipitation (ChIP) for p53 Binding to the this compound Locus

ChIP assays are used to determine if a protein of interest, in this case, p53, directly binds to a specific DNA region, such as the this compound promoter or intronic regions, within the cell.[18][19]

Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., a cell line with inducible wild-type p53) to approximately 80-90% confluency.

-

Induce p53 expression if necessary.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them in a buffer containing protease inhibitors.

-

Sonify the lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions should be determined empirically.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G-agarose/sepharose beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to p53 (e.g., DO-1 or FL-393). A negative control immunoprecipitation should be performed with a non-specific IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the putative p53-binding site in the this compound gene. The results are typically expressed as a percentage of the input DNA.

-

Luciferase Reporter Assay for this compound Promoter Activity

Luciferase reporter assays are employed to investigate the ability of a transcription factor like p53 to activate the promoter of a target gene.[20][21][22]

Protocol:

-

Plasmid Construction:

-

Clone the putative promoter region of the this compound gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.

-

Construct a control vector, such as a Renilla luciferase reporter driven by a constitutive promoter (e.g., SV40), for normalization.

-

Utilize an expression vector for wild-type p53 and an empty vector control.

-

-

Cell Transfection:

-

Co-transfect the cells (e.g., p53-null cell lines like H1299) with the this compound promoter-luciferase reporter plasmid, the control Renilla luciferase plasmid, and either the p53 expression vector or the empty vector.

-

The amount of p53 expression vector should be optimized to achieve a sub-maximal induction of a known p53-responsive promoter to allow for the detection of both activation and repression.[20]

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of transfection, lyse the cells using a passive lysis buffer.

-

Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Calculate the fold change in promoter activity in the presence of p53 compared to the empty vector control.

-

Co-Immunoprecipitation (Co-IP) for this compound-MDM2 Interaction

Co-IP is used to determine if two proteins, in this case, this compound and MDM2, interact within the cell.[12]

Protocol:

-

Cell Culture and Lysis:

-

Culture cells expressing both this compound and MDM2. Transfection may be required if endogenous expression is low.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-BAI1) overnight at 4°C. A negative control with a non-specific IgG should be included.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against the "prey" protein (e.g., anti-MDM2) to detect the interaction. The membrane should also be probed with an antibody against the bait protein to confirm successful immunoprecipitation.

-

IV. Visualizing the Molecular Interactions and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.